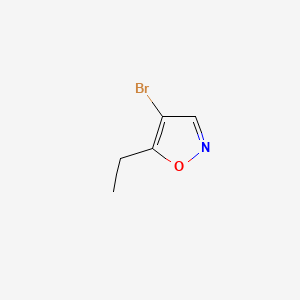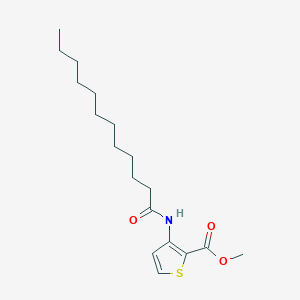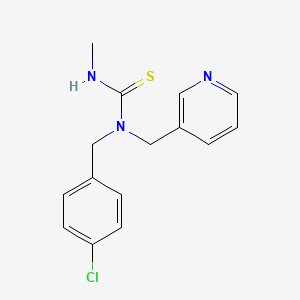
Ethyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-nicotinamidopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of fluorine atoms, an amino group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring and amino group also play crucial roles in the compound’s mechanism of action by facilitating interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE is unique due to its combination of fluorine atoms, a pyridine ring, and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H15F4N3O3 |
|---|---|
Poids moléculaire |
385.31 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-(pyridine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C17H15F4N3O3/c1-2-27-15(26)16(17(19,20)21,23-13-7-5-12(18)6-8-13)24-14(25)11-4-3-9-22-10-11/h3-10,23H,2H2,1H3,(H,24,25) |
Clé InChI |
LMPUFCHXWZUTOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)

![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)

![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)

![N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)
![Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)
![5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468287.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468304.png)
